molecular formula C16H18N2O5S B411201 N-[4-[(3,4-dimethoxyphenyl)sulfamoyl]phenyl]acetamide CAS No. 333446-32-5

N-[4-[(3,4-dimethoxyphenyl)sulfamoyl]phenyl]acetamide

Cat. No. B411201
CAS RN: 333446-32-5
M. Wt: 350.4g/mol
InChI Key: TYZQXUXJOMQTEB-UHFFFAOYSA-N
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Description

N-[4-[(3,4-dimethoxyphenyl)sulfamoyl]phenyl]acetamide is a sulfonamide.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : N-substituted Sulfanilamide derivatives, including similar compounds to N-[4-[(3,4-dimethoxyphenyl)sulfamoyl]phenyl]acetamide, have been synthesized and characterized using various spectroscopic methods. These compounds show different packing and hydrogen bonding models in their crystalline forms (Lahtinen et al., 2014).
  • Metallophthalocyanines Synthesis : The synthesis of zinc(II), magnesium(II), and nickel(II) phthalocyanines using N-substituted acetamides, which increases solubility compared to unsubstituted phthalocyanines, has been explored (Ağırtaş & İzgi, 2009).

Antimicrobial Applications

  • Antimicrobial Agent Synthesis : Novel heterocyclic compounds incorporating sulfamoyl moiety, suitable for use as antimicrobial agents, have been synthesized. These compounds show promising antibacterial and antifungal activities (Darwish et al., 2014).

Biological Interactions

  • Electronic and Biological Interactions : The electronic behavior and biological properties of similar N-substituted compounds have been studied, including molecular docking to investigate fungal and cancer activities (Bharathy et al., 2021).
  • Antibacterial Activity of Derivatives : Synthesis of novel vitamin E containing sulfa drug derivatives and their potent antibacterial activities against various bacteria have been reported (Abdel‐Hafez et al., 2018).

Spectroscopic and Structural Studies

  • Vibrational Spectroscopic Signatures : The vibrational signatures of similar compounds have been characterized to understand stereo-electronic interactions and molecular stability (Jenepha Mary et al., 2022).

properties

CAS RN

333446-32-5

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4g/mol

IUPAC Name

N-[4-[(3,4-dimethoxyphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H18N2O5S/c1-11(19)17-12-4-7-14(8-5-12)24(20,21)18-13-6-9-15(22-2)16(10-13)23-3/h4-10,18H,1-3H3,(H,17,19)

InChI Key

TYZQXUXJOMQTEB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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